molecular formula C6H6N2O4 B13007474 5-Methoxy-3-nitropyridin-2-ol

5-Methoxy-3-nitropyridin-2-ol

Cat. No.: B13007474
M. Wt: 170.12 g/mol
InChI Key: HXSZUDACJQPBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-nitropyridin-2-ol is a chemical compound with the molecular formula C₆H₆N₂O₄ It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-nitropyridin-2-ol typically involves the nitration of 5-methoxypyridin-2-ol. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-nitropyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) catalyst are commonly used.

    Substitution: Acyl chlorides and acid anhydrides are typical reagents for acylation reactions.

Major Products Formed

Scientific Research Applications

5-Methoxy-3-nitropyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-nitropyridin-2-ol is unique due to the presence of all three functional groups (methoxy, nitro, and hydroxyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methoxy-3-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSZUDACJQPBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.